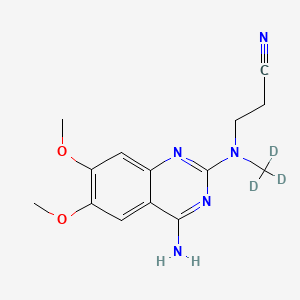
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 290.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine, also known by its CAS number 1185144-54-0, is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C14H14D3N5O2
Molecular Weight: 290.34 g/mol
CAS Number: 1185144-54-0
SMILES Notation: [2H]C([2H])([2H])N(CCC#N)c1nc(N)c2cc(OC)c(OC)cc2n1
This compound is characterized by the presence of a quinazoline moiety, which is often associated with various biological activities, particularly in the realm of pharmacology.
This compound has been identified as a potential α1-adrenoceptor antagonist . This mechanism suggests its role in modulating adrenergic signaling pathways, which are crucial in various physiological processes including vascular tone and neurotransmission.
Pharmacological Effects
-
Anticonvulsant Activity:
- In studies involving animal models, compounds structurally related to this compound have demonstrated significant anticonvulsant properties. For instance, related analogs have shown efficacy in antagonizing seizures induced by maximal electroshock (MES), indicating a potential therapeutic application in epilepsy .
- Sedative Effects:
Case Studies and Research Findings
Toxicology and Safety Profile
While specific toxicological data for this compound is limited, related compounds have undergone various safety assessments. It is essential to conduct comprehensive toxicological studies to evaluate the safety profile before clinical applications.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a quinazoline core, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of amino and cyano groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine has been investigated for its potential as an anticancer agent. The quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation.
Case Studies:
- Inhibition of Kinases : Research has shown that quinazoline derivatives can effectively inhibit tyrosine kinases, which play a critical role in cancer signaling pathways. Studies indicate that modifications to the quinazoline structure can enhance selectivity and potency against specific cancer types .
Proteomics
The compound is also utilized in proteomics research due to its ability to label proteins for identification and quantification. The incorporation of deuterium (D3) allows for mass spectrometry-based detection, making it valuable in studies involving protein interactions and dynamics.
Case Studies:
- Protein Labeling : In proteomic analyses, the compound has been used to label specific proteins, facilitating their detection amidst complex biological samples. This application is crucial for understanding protein function and interactions within cellular pathways .
Drug Development
Given its structural features, this compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents for diseases such as cancer and infectious diseases.
Case Studies:
- Lead Compound Exploration : Early-stage drug discovery has identified several analogs of this compound that exhibit improved efficacy and reduced toxicity profiles in preclinical models .
Data Table: Comparative Analysis of Quinazoline Derivatives
Eigenschaften
IUPAC Name |
3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVXHZDHACRNQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













